molecular formula C23H23FN2O2 B5365106 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol

Cat. No. B5365106
M. Wt: 378.4 g/mol
InChI Key: FYRZJTPWMCJRGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol, also known as PQ7, is a synthetic compound that has gained significant interest in recent years due to its potential applications in scientific research. PQ7 is a quinoline derivative that has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol is not well understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory properties, this compound has been shown to have antifungal and antibacterial properties. This compound has also been shown to have a positive effect on bone density, making it a potential candidate for use in the treatment of osteoporosis.

Advantages and Limitations for Lab Experiments

The advantages of using 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol in lab experiments include its well-established synthesis method, its potential applications in various research fields, and its interesting biochemical and physiological effects. However, there are also some limitations to using this compound in lab experiments. One limitation is that the mechanism of action of this compound is not well understood, which could make it difficult to interpret experimental results. Additionally, the cytotoxic effects of this compound could make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research involving 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol. One direction is to further investigate its potential applications in cancer therapy. Another direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential drug targets.

Synthesis Methods

The synthesis of 7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol involves a multi-step process that starts with the reaction of 8-hydroxyquinoline with 4-fluorobenzaldehyde to form the intermediate 8-(4-fluorobenzylidene)quinoline. This intermediate is then reacted with N-benzyl-1-piperidinamine to form the final product, this compound. The synthesis of this compound has been well-established in the literature and has been reported to yield high purity products.

Scientific Research Applications

7-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-8-quinolinol has been found to have a range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to have a cytotoxic effect on cancer cells, making it a potential candidate for use in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of other diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

[3-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-(8-hydroxyquinolin-7-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O2/c24-19-10-7-16(8-11-19)5-6-17-3-2-14-26(15-17)23(28)20-12-9-18-4-1-13-25-21(18)22(20)27/h1,4,7-13,17,27H,2-3,5-6,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYRZJTPWMCJRGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C3=C(C=CC=N3)C=C2)O)CCC4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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